molecular formula C10H13Cl2N3 B13734117 2-(2-Chloro-3-methylphenylamino)-2-imidazoline hydrochloride CAS No. 16822-98-3

2-(2-Chloro-3-methylphenylamino)-2-imidazoline hydrochloride

Cat. No.: B13734117
CAS No.: 16822-98-3
M. Wt: 246.13 g/mol
InChI Key: UVBMLGHVEIOYHO-UHFFFAOYSA-N
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Description

2-(2-Chloro-3-methylphenylamino)-2-imidazoline hydrochloride is a chemical compound that belongs to the class of imidazoline derivatives It is characterized by the presence of a chloro-substituted phenyl group and an imidazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-3-methylphenylamino)-2-imidazoline hydrochloride typically involves the reaction of 2-chloro-3-methylaniline with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazoline ring. The hydrochloride salt is obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-3-methylphenylamino)-2-imidazoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(2-Chloro-3-methylphenylamino)-2-imidazoline hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-3-methylphenylamino)-2-imidazoline hydrochloride involves its interaction with specific molecular targets. The imidazoline ring can interact with imidazoline receptors, which are involved in various physiological processes. The chloro-substituted phenyl group may enhance the compound’s binding affinity and specificity for these receptors. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenylamino)-2-imidazoline hydrochloride
  • 2-(3-Methylphenylamino)-2-imidazoline hydrochloride
  • 2-(2-Chloro-4-methylphenylamino)-2-imidazoline hydrochloride

Uniqueness

2-(2-Chloro-3-methylphenylamino)-2-imidazoline hydrochloride is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

16822-98-3

Molecular Formula

C10H13Cl2N3

Molecular Weight

246.13 g/mol

IUPAC Name

2-chloro-3-(4,5-dihydro-1H-imidazol-1-ium-2-ylmethyl)aniline;chloride

InChI

InChI=1S/C10H12ClN3.ClH/c11-10-7(2-1-3-8(10)12)6-9-13-4-5-14-9;/h1-3H,4-6,12H2,(H,13,14);1H

InChI Key

UVBMLGHVEIOYHO-UHFFFAOYSA-N

Canonical SMILES

C1CN=C([NH2+]1)CC2=C(C(=CC=C2)N)Cl.[Cl-]

Origin of Product

United States

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